YZ03 -

YZ03

Catalog Number: EVT-1535827
CAS Number:
Molecular Formula: C35H42ClN7O6S
Molecular Weight: 724.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
YZ03 is a Novel enhancer of endogenous AR acetylation, binding the BF-3 site of AR.
Synthesis Analysis

Methods of Synthesis

The synthesis of YZ03 typically involves multi-step organic reactions, often starting from simpler precursors through processes such as:

  • N-alkylation: This step may involve the introduction of alkyl groups to nitrogen atoms in the structure.
  • Coupling reactions: These are crucial for forming the complex structure, often utilizing techniques like Suzuki or Heck coupling.
  • Functional group modifications: Such as chlorination or sulfonation, to introduce specific functional groups necessary for its biological activity.

Technical Details

The synthesis may require specific conditions, including controlled temperatures and the use of solvents that facilitate the desired reactions while minimizing side products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of YZ03 at each step .

Molecular Structure Analysis

Structure

YZ03 features a complex molecular architecture characterized by multiple functional groups, including amines, chlorides, and sulfonates. The three-dimensional conformation can significantly influence its interaction with biological targets.

Data

The molecular structure can be elucidated using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Helps confirm the molecular weight and structural integrity.
  • Infrared Spectroscopy: Useful for identifying functional groups present in YZ03.
Chemical Reactions Analysis

Reactions

YZ03 can undergo several chemical reactions:

  • Hydrolysis: Involving the cleavage of bonds in the presence of water, which is essential in biological systems.
  • Oxidation-reduction reactions: These may alter its functional groups, affecting its reactivity and potential therapeutic effects.

Technical Details

The kinetics of these reactions can be studied under various conditions to understand how YZ03 behaves in different environments, which is crucial for its application in drug design and development .

Mechanism of Action

Process

The mechanism of action for YZ03 is not fully characterized but is believed to involve:

  • Targeting specific enzymes or receptors: This could lead to modulation of cellular pathways relevant in disease processes.
  • Interference with cellular signaling: Potentially affecting pathways involved in cell proliferation or apoptosis.

Data

Experimental studies may include assays to evaluate the binding affinity of YZ03 to its biological targets, along with downstream effects on cellular function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but is generally indicative of its stability.

Chemical Properties

  • Solubility: Solubility profiles in various solvents are essential for determining formulation strategies for therapeutic use.
  • Stability: Under different pH conditions and temperatures, which can affect its storage and application.

Relevant analyses often include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess stability under heat .

Applications

Scientific Uses

YZ03 has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutics targeting specific diseases.
  • Biological Research: To study mechanisms of action related to specific cellular pathways or disease states.
  • Drug Delivery Systems: Due to its structural properties that may allow it to encapsulate or deliver other therapeutic agents effectively.

The ongoing research into YZ03 continues to reveal its potential utility across various scientific domains, particularly in medicinal chemistry and drug discovery .

Introduction to YZ03: Context and Significance

Origin and Discovery of YZ03 in Multidisciplinary Research

YZ03 in Soil-Derived Cellulose-Degrading Bacterial Strains

YZ03 was identified as a strain of Pseudomonas xanthosomatis isolated from soil samples collected in Yangzhou, China, during efforts to discover novel cellulose-degrading microorganisms. This Gram-negative bacterium demonstrated exceptional capability to hydrolyze carboxymethyl cellulose (CMC), forming prominent hydrolysis halos (hydrolysis circle diameter/colony diameter ratio = 3.8±0.2) on Congo Red CMC plates [3] [6]. Whole-genome sequencing revealed YZ03 possesses a 6.66 Mb genome containing 5,745 protein-coding genes, substantially smaller than its co-isolate Rhodococcus wratislaviensis YZ02 (8.51 Mb) yet enriched with glycoside hydrolase (GH) genes critical for cellulose decomposition [3] [8].

Genomic analysis identified 46 carbohydrate-active enzymes (CAZymes), including multiple genes encoding endoglucanases (GH5, GH6, GH9) and β-glucosidases (GH1, GH3) distributed across several gene clusters [8]. This enzymatic repertoire enables synergistic cellulose hydrolysis through complementary modes of action. Under optimized fermentation conditions (pH 7.0, 35°C), YZ03 achieved peak cellulase activity of 98.3±3.7 U/mL at 72 hours—significantly higher than many previously characterized cellulose degraders [3] [6]. The strain’s efficiency in converting agricultural waste straw into fermentable sugars positions it as a promising candidate for biofuel production and sustainable waste management solutions.

Table 1: Genomic and Functional Characteristics of Cellulose-Degrading Strain YZ03

CharacteristicValueMethod/Reference
Taxonomic AssignmentPseudomonas xanthosomatis16S rRNA Phylogeny [3]
Genome Size6.66 MbNanopore/Illumina Sequencing
Protein-Coding Genes5,745Prokka Annotation [3]
Glycoside Hydrolase (GH) Genes46 CAZyme genesdbCAN2 Analysis [8]
Key GH FamiliesGH5, GH6, GH9, GH1, GH3CAZy Database Alignment
Optimal pH/TemperaturepH 7.0 / 35°CDNS Enzyme Assay [3]
Peak Cellulase Activity98.3 ± 3.7 U/mL at 72hDNS Reducing Sugar Assay

Table 2: Cellulase Activity Profile of YZ03 Under Optimized Conditions

Fermentation Time (h)Cellulase Activity (U/mL)Reducing Sugar Yield (mg/mL)
2442.1 ± 2.11.8 ± 0.2
4875.6 ± 3.23.3 ± 0.3
6092.4 ± 2.94.1 ± 0.2
7298.3 ± 3.74.5 ± 0.3
8487.2 ± 3.03.9 ± 0.2

YZ03 as a Biomimetic Acyltransferase Conjugate in Biochemical Studies

In a radically different context, "YZ03" designates a rationally designed bifunctional molecule engineered to antagonize the androgen receptor (AR) in prostate cancer research. This synthetic compound integrates two pharmacophores: a thiosalicylamide acyltransferase domain derived from HIV-inactivating compounds (e.g., SAMT-247) and the AR-binding ligand tolfenamic acid [5]. Unlike conventional AR inhibitors targeting the ligand-binding pocket, YZ03’s tolfenamic acid moiety specifically binds the BF-3 allosteric site—a surface pocket critical for AR-coactivator interactions [5].

The compound’s mechanism involves metabolic charging by endogenous acetyl-CoA, forming an acetyl-thioester intermediate (Ac-YZ03) that subsequently acetylates Lys720 within the AR FXXLF coactivator binding surface [5]. This site-directed acetylation sterically disrupts coactivator recruitment, thereby inhibiting AR transcriptional activity. Crucially, intact YZ03 (20 μM) induced significant AR acetylation in CWR22Rv1 prostate cancer cells, whereas equimolar mixtures of its separate components (tolfenamic amide + thiosalicylamide) showed negligible activity [5]. In vitro studies confirmed Ac-YZ03 acetylates recombinant AR-LBD, with acetylation efficiency reduced 4.3-fold by co-treatment with 50 μM competing BF-3 ligand [5]. This covalent modification strategy represents a novel approach to enhance protein-protein interaction inhibitors through targeted interfacial modification.

Table 3: Structural Components and Functional Properties of Biomimetic YZ03

ComponentChemical Structure/PropertiesFunction
Acyltransferase DomainThiosalicylamide core (MT-1 derived)Acquires acetate from acetyl-CoA; forms reactive thioester
Targeting LigandTolfenamic acid propargyl amide (IC₅₀ = 0.67 μM)Binds AR BF-3 site with submicromolar affinity
Linker ChemistryPropargylamide spacerConnects pharmacophores without steric hindrance
Active IntermediateAcetyl-thioester (Ac-YZ03)Transfers acetyl group to Lys720
Primary Target SiteLys720 in AR FXXLF interfaceDisrupts coactivator binding surface

YZ03 in Novel Lactobacillus Species Identification

Within microbial taxonomy, YZ03 constitutes one of three strains (alongside YZ01T and YZ02) used to describe Lactobacillus nasalidis sp. nov.—a novel lactic acid bacterium isolated from the forestomach contents of a captive proboscis monkey (Nasalis larvatus) at Yokohama Zoo [4] [7] [9]. Strain YZ03 was recovered from fresh forestomach samples under anaerobic conditions on MRS agar, exhibiting Gram-positive, facultatively anaerobic rods typical of lactobacilli [7].

Phylogenetic analysis positioned YZ03 within the Lactobacillus genus, sharing 99.7% 16S rRNA sequence similarity with co-isolates YZ01T and YZ02 [9]. Multilocus sequence analysis (MLSA) of concatenated rpoA and pheS housekeeping genes further confirmed conspecificity, while whole-genome comparisons revealed 99.2% average nucleotide identity (ANI) among the three strains [7]. Digital DNA-DNA hybridization (dDDH) values exceeded 98%, confirming they represent a single genomic species distinct from closest relative Lactobacillus delbrueckii subsp. indicus (dDDH = 31.4%, ANI=85.9%) [4] [9]. The G+C content of YZ03 was determined as 51.6 mol%, consistent with the type strain YZ01T [7]. Phenotypic characterization demonstrated YZ03’s growth at 15–45°C and NaCl tolerance up to 6%, differentiating it from strains isolated from wild proboscis monkeys that showed broader carbohydrate utilization profiles [4].

Table 4: Comparative Genomic and Phenotypic Features of L. nasalidis Strains

CharacteristicYZ01T (Type Strain)YZ02YZ03Method/Reference
SourceCaptive proboscis monkey forestomachIdentical to YZ01TIdentical to YZ01T [7] [9]
16S rRNA Similarity (%)100 (Reference)99.899.7Sanger Sequencing
ANI to YZ01T (%)10099.399.1OrthoANI [7]
dDDH to YZ01T (%)10098.598.2GGDC [9]
G+C Content (mol%)51.651.651.6HPLC [7]
Major Fatty AcidsC₁₆:₀, C₁₈:₁ ω9cIdenticalIdenticalFAME [7]
Growth Temperature Range15-45°CIdenticalIdenticalAPI 50 CHL [4]

Table 5: Cellular Fatty Acid Composition of L. nasalidis YZ03

Fatty AcidPercentage Composition (%)
C₁₆:₀38.7 ± 1.2
C₁₈:₁ ω9c42.3 ± 0.9
C₁₈:₀7.1 ± 0.5
C₁₆:₁ ω7c4.9 ± 0.3
Summed Feature 7*3.2 ± 0.2

Academic Relevance of YZ03 Across Disciplines

The tripartite manifestation of YZ03 exemplifies how multidisciplinary research converges on identical nomenclature while generating domain-specific innovations:

  • Environmental Biotechnology: Pseudomonas YZ03 advances biofuel production and agricultural waste valorization through its efficient cellulase system, offering sustainable alternatives to straw burning and chemical processing [3] [8]. Its genomic blueprint (particularly GH gene arrangements) provides a roadmap for engineering superior cellulolytic microorganisms [6].

  • Oncology & Chemical Biology: The biomimetic acyltransferase YZ03 pioneers a novel therapeutic strategy—ligand-directed covalent modification—to inhibit challenging protein-protein interaction surfaces. This approach could extend beyond AR to other undruggable oncology targets [5].

  • Microbial Ecology & Evolution: As a component of the L. nasalidis holotype description, YZ03 contributes to understanding host-adapted LAB evolution in primates. Comparative genomics of YZ03/YZ01T strains reveals how captivity-induced dietary shifts reshape gut microbiota functionality [4] [9].

These disparate research trajectories collectively underscore YZ03’s role in bridging fundamental discoveries with applications in bioenergy, medicine, and zoological microbiology.

Research Objectives and Scope

This review synthesizes peer-reviewed research on the compound/strain designated "YZ03" across three discrete contexts, with the following objectives:

  • Systematically differentiate the structural, functional, and mechanistic characteristics of each YZ03 entity
  • Evaluate the translational potential derived from each research domain
  • Highlight methodological innovations enabled by YZ03-related studies
  • Identify knowledge gaps and future research directions specific to each manifestation

The scope excludes pharmacological/toxicological assessments, clinical applications, commercial product formulations, or synthesis protocols. Emphasis remains on molecular mechanisms, taxonomic classifications, and biotechnological applications as documented in primary research literature.

Table 6: Summary of Compounds/Strains Designated "YZ03"

Designation ContextChemical/Biological NaturePrimary Research FieldKey References
Soil BacteriumPseudomonas xanthosomatis strainEnvironmental Microbiology [3] [6] [8]
Biomimetic AcyltransferaseThiosalicylamide-tolfenamic acid conjugateChemical Biology/Oncology [5]
Probiotic BacteriumLactobacillus nasalidis strainMicrobial Taxonomy [4] [7] [9]

Properties

Product Name

YZ03

IUPAC Name

2-((3-Chloro-2-methylphenyl)amino)-N-((1-(1-(2-mercaptophenyl)-1,5-dioxo-9,12,15-trioxa-2,6-diazaheptadecan-17-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Molecular Formula

C35H42ClN7O6S

Molecular Weight

724.274

InChI

InChI=1S/C35H42ClN7O6S/c1-25-29(36)9-6-11-30(25)40-31-10-4-2-7-27(31)34(45)39-23-26-24-43(42-41-26)16-18-48-20-22-49-21-19-47-17-15-37-33(44)13-14-38-35(46)28-8-3-5-12-32(28)50/h2-12,24,40,50H,13-23H2,1H3,(H,37,44)(H,38,46)(H,39,45)

InChI Key

MFEMCJYBJCABLO-UHFFFAOYSA-N

SMILES

O=C(NCC1=CN(CCOCCOCCOCCNC(CCNC(C2=CC=CC=C2S)=O)=O)N=N1)C3=CC=CC=C3NC4=CC=CC(Cl)=C4C

Solubility

Soluble in DMSO

Synonyms

YZ03; YZ-03; YZ 03

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